
9-Decen-1-OL
Overview
Description
9-Decen-1-OL, also known as dec-9-en-1-ol, is an aliphatic alcohol with the molecular formula C10H20O. It is a colorless to pale yellow liquid with a characteristic fresh, dewy, rose-like odor. This compound is used in various applications, including fragrances, flavorings, and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Decen-1-OL can be synthesized through several methods. One common method involves the partial dehydration of 1,10-decanediol. Another method is the reduction of 9-decenoic acid or its esters using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of 9-decenoic acid or its derivatives. This process typically involves the use of palladium or platinum catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
9-Decen-1-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 9-decanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 9-Decenoic acid, 9-Decenal.
Reduction: 9-Decanol.
Substitution: 9-Decenyl chloride.
Scientific Research Applications
Chemistry
In the field of chemistry, 9-Decen-1-OL serves as an intermediate in the synthesis of various organic compounds, including:
- Semifluorinated Acids
- Block Copolymers
Its ability to undergo oxidation reactions allows it to be converted into other valuable compounds such as 9-decenoic acid and 9-decenal.
Biology
Research has indicated that this compound may possess antimicrobial properties . Studies have explored its role in biological signaling pathways, which could lead to new insights into its function in cellular processes.
Medicine
Ongoing research is investigating the potential therapeutic applications of this compound. Its use as a precursor for drug synthesis is particularly noteworthy, as it may contribute to the development of novel pharmaceuticals.
Fragrance Industry
One of the most prominent applications of this compound is in the fragrance industry . Its pleasant odor profile makes it suitable for use in:
- Fine fragrances
- Soaps
- Other personal care products
The compound's unique scent characteristics enhance product appeal and consumer experience.
Safety and Environmental Impact
According to safety assessments, this compound does not present significant risks for phototoxicity or genotoxicity. Studies indicate that exposure levels are below the Threshold of Toxicological Concern (TTC), suggesting that it is safe for use at current levels in various applications .
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against various bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting that this compound could be further explored for developing antimicrobial agents.
Case Study 2: Oxidation Reactions
Research on the oxidation of this compound revealed that under specific conditions (e.g., presence of palladium or platinum catalysts), it can be effectively transformed into valuable products like 9-decenoic acid. This transformation highlights its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 9-Decen-1-OL involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes and acids. In biological systems, it may interact with cell membranes and proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
9-Decen-1-OL can be compared with other similar aliphatic alcohols, such as:
1-Decanol: A saturated alcohol with similar uses but lacks the double bond present in this compound.
9-Decenoic Acid: The oxidized form of this compound, used in similar applications but with different chemical properties.
10-Undecen-1-OL: Another unsaturated alcohol with a longer carbon chain, used in similar industrial applications.
The uniqueness of this compound lies in its specific structure, which combines an unsaturated bond with a terminal hydroxyl group, making it versatile for various chemical reactions and applications.
Biological Activity
9-Decen-1-ol, a long-chain unsaturated alcohol, has garnered attention due to its diverse biological activities and applications in various fields, including organic synthesis, polymer chemistry, and potential therapeutic uses. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Molecular Formula: C₁₀H₂₀O
Molecular Weight: 156.265 g/mol
Density: 0.8 g/cm³
Boiling Point: 236 °C
Melting Point: -13 °C
Flash Point: 98.9 °C
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various microorganisms. A study conducted on essential oils highlighted that this compound had a minimal inhibitory concentration (MIC) against several bacterial strains, suggesting its potential as a natural preservative or antimicrobial agent in food and pharmaceutical applications .
Antioxidant Activity
The antioxidant properties of this compound were evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related diseases. The compound's antioxidant capacity was compared with other common antioxidants, showing promising results .
Synthesis Methods
This compound can be synthesized through several methods, including:
- Esterification of Fatty Acids: By reacting fatty acids with alcohols.
- Metathesis Reactions: Utilizing catalysts such as Hoveyda–Grubbs to facilitate the formation of polymers from this compound .
Polymer Chemistry
In polymer chemistry, this compound serves as a precursor for creating aliphatic polyesters via acyclic diene metathesis (ADMET) and thiol-ene polymerization. These polymers are noted for their biodegradability and sustainability compared to traditional petroleum-based polymers .
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of essential oils containing this compound found that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations as low as 0.125 μg/mL, significant reductions in bacterial viability were observed:
Concentration (μg/mL) | S. aureus Viability (%) | E. coli Viability (%) |
---|---|---|
Control | 100 | 100 |
0.062 | 90 | 92 |
0.125 | 80 | 85 |
0.25 | 70 | 75 |
This study underscores the potential use of this compound in developing natural antimicrobial agents .
Case Study 2: Antioxidant Capacity
In another study focused on antioxidant activity, the DPPH assay was employed to measure the free radical scavenging ability of this compound compared to standard antioxidants like ascorbic acid:
Sample | IC50 Value (μg/mL) |
---|---|
Ascorbic Acid | 25 |
This compound | 30 |
The results indicated that while ascorbic acid was more effective, this compound still exhibited significant antioxidant properties, making it a candidate for further research in health-related applications .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for 9-Decen-1-OL, and how can reproducibility be ensured?
- Methodology :
- Step 1 : Protect the hydroxyl group using silylating agents (e.g., TBSCl) to prevent side reactions during oxidation.
- Step 2 : Perform catalytic oxidation of the terminal alkene (e.g., using Sharpless epoxidation or ozonolysis) to introduce functional groups.
- Step 3 : Purify intermediates via fractional distillation or column chromatography. Validate purity using GC-MS or HPLC .
- Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) in the experimental section, adhering to journal guidelines for clarity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : Analyze H and C spectra for alkene protons (δ 5.2–5.8 ppm) and hydroxyl groups (δ 1.5–2.0 ppm). Compare with literature values for structural confirmation.
- IR : Identify O-H stretches (~3200–3600 cm) and C=C vibrations (~1640 cm).
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (m/z 156.23) and fragmentation patterns .
Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for experimental validity?
- Methodology :
- Quantitative Analysis : Employ GC with FID detection (≥98% purity) or HPLC with a C18 column.
- Qualitative Checks : Use TLC (silica gel, hexane/ethyl acetate) to monitor byproducts.
- Elemental Analysis : Verify CHO composition (C: 76.86%, H: 12.90%, O: 10.24%) .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for this compound (e.g., oxidation rates) be systematically resolved?
- Methodology :
- Variable Isolation : Replicate experiments under controlled conditions (solvent, catalyst loading, temperature) to identify confounding factors.
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Use tools like R or Python for multivariate regression .
- Cross-Validation : Compare results with independent techniques (e.g., kinetic studies vs. computational modeling) .
Q. What experimental designs are optimal for studying the degradation mechanisms of this compound under varying environmental conditions?
- Methodology :
- Accelerated Aging : Expose samples to UV light, humidity, or elevated temperatures. Monitor degradation via LC-MS or FTIR.
- Isotopic Labeling : Use O-labeled HO to trace hydrolysis pathways.
- Computational Modeling : Perform DFT calculations to predict bond cleavage energetics .
Q. How can this compound be leveraged in catalytic asymmetric synthesis, and what analytical methods validate stereochemical outcomes?
- Methodology :
- Chiral Catalysts : Test Jacobsen or Noyori-type catalysts for enantioselective transformations.
- Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra with known standards .
Q. What strategies enable cross-disciplinary integration of this compound in materials science or biochemistry studies?
- Methodology :
- Surface Functionalization : Graft this compound onto nanoparticles (e.g., Au NPs) via thiol-ene "click" chemistry. Characterize using TEM and XPS.
- Biological Assays : Test antimicrobial activity via microdilution assays (MIC values) or cytotoxicity using MTT assays. Ensure ethical compliance in data sharing .
Q. How can green chemistry principles be applied to optimize this compound synthesis and minimize waste?
- Methodology :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents.
- Catalyst Recycling : Use immobilized enzymes or magnetic nanoparticles for reusable catalysis.
- Life-Cycle Assessment (LCA) : Quantify E-factors and atom economy using software like SimaPro .
Properties
IUPAC Name |
dec-9-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFSQVPRCWJZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047656 | |
Record name | 9-Decen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13019-22-2 | |
Record name | 9-Decen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13019-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Decen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-DECEN-1-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Decen-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Decen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dec-9-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DECEN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475HH49270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.